molecular formula C20H23N3O3S2 B2527403 4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 904818-50-4

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2527403
CAS No.: 904818-50-4
M. Wt: 417.54
InChI Key: CKXCPUNZIYSUFY-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Sulfonamide Formation: The diethylsulfamoyl group can be introduced by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)aniline

Uniqueness

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole and benzamide moieties, which can influence its chemical reactivity and biological activity. The presence of the diethylsulfamoyl group may also impart distinct properties, such as increased solubility or enhanced interaction with biological targets.

Biological Activity

4-(Diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

  • Molecular Formula : C18H21N3O4S2
  • Molecular Weight : 407.507 g/mol
  • CAS Number : 6216-79-1

The compound features a benzothiazole core, which is known for various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity LevelMethod Used
Escherichia coliModerateBroth Microdilution
Staphylococcus aureusHighBroth Microdilution
Candida albicansModerateDisk Diffusion

In a study evaluating antimicrobial efficacy, the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored in various cell lines. The compound demonstrated significant cytotoxicity against lung cancer cell lines in both 2D and 3D culture systems.

Table 2: Cytotoxicity Against Lung Cancer Cell Lines

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The diethylsulfamoyl group enhances solubility and bioavailability, facilitating the compound's interaction with bacterial enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : The benzothiazole moiety is known to intercalate into DNA or bind within the minor groove, disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives in treating infections and cancer:

  • Study on Antimicrobial Efficacy : A comparative analysis demonstrated that compounds similar to our target showed superior activity against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .
  • Anticancer Research : In vitro studies indicated that the compound significantly reduced viability in lung cancer cells while sparing normal fibroblast cells at lower concentrations, highlighting its selective toxicity .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-13(3)7-8-14(4)18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXCPUNZIYSUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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